An In-Depth Technical Guide to Methyl 3-bromo-5-sulfamoylbenzoate: Synthesis, Characterization, and Applications
An In-Depth Technical Guide to Methyl 3-bromo-5-sulfamoylbenzoate: Synthesis, Characterization, and Applications
Executive Summary: Methyl 3-bromo-5-sulfamoylbenzoate is a substituted aromatic compound featuring a methyl ester, a bromine atom, and a sulfonamide group. Its multifunctional structure makes it a valuable and versatile building block, particularly in the field of medicinal chemistry and drug discovery. The strategic placement of reactive groups on the benzene ring allows for its use as a key intermediate in the synthesis of complex molecular architectures for potential therapeutic agents. This guide provides a comprehensive overview of its chemical properties, a detailed, field-proven protocol for its synthesis via Fischer esterification, methodologies for its characterization, and an exploration of its applications in pharmaceutical research.
Chemical Identity and Properties
Methyl 3-bromo-5-sulfamoylbenzoate is a key organic intermediate whose structure is foundational to its reactivity and utility in chemical synthesis.
Molecular Structure
The molecule consists of a central benzene ring substituted at positions 1, 3, and 5.
-
Position 1: A methyl ester group (-COOCH₃).
-
Position 3: A bromine atom (-Br).
-
Position 5: An unsubstituted sulfonamide group (-SO₂NH₂).
Molecular Structure of Methyl 3-bromo-5-sulfamoylbenzoate
Caption: 2D representation of Methyl 3-bromo-5-sulfamoylbenzoate.
Physicochemical Properties
A summary of the key quantitative data for this compound is presented below.
| Property | Value | Source/Method |
| CAS Number | 1343983-13-0 | [1] |
| Molecular Formula | C₈H₈BrNO₄S | Calculated |
| Molecular Weight | 294.12 g/mol | Calculated |
| Monoisotopic Mass | 292.93096 Da | Calculated |
| Appearance | Expected to be a solid | Inferred from analogs[2][3] |
| Solubility | Soluble in organic solvents (e.g., Ethyl Acetate, Methanol) | Inferred from synthesis[4] |
Synthesis Pathway: Fischer Esterification
The most direct and industrially scalable synthesis of Methyl 3-bromo-5-sulfamoylbenzoate is through the Fischer esterification of its carboxylic acid precursor, 3-bromo-5-sulfamoylbenzoic acid.
Mechanistic Rationale
Fischer esterification is an acid-catalyzed condensation reaction. The mechanism involves several equilibrium steps:
-
Protonation of the Carbonyl: The carboxylic acid is protonated by a strong acid catalyst (e.g., H₂SO₄), which significantly increases the electrophilicity of the carbonyl carbon.[5]
-
Nucleophilic Attack: The alcohol (methanol) acts as a nucleophile, attacking the activated carbonyl carbon to form a tetrahedral intermediate.[5]
-
Proton Transfer & Elimination: A proton is transferred to one of the hydroxyl groups, forming a good leaving group (water). The elimination of water and subsequent deprotonation yields the final ester product.[5]
This reaction is driven to completion by using a large excess of the alcohol (methanol), which serves as both a reagent and the solvent, shifting the reaction equilibrium toward the products according to Le Châtelier's principle.[4]
Experimental Protocol: Acid-Catalyzed Esterification
This protocol is adapted from established methods for the esterification of substituted benzoic acids.[4][6]
Materials:
-
3-bromo-5-sulfamoylbenzoic acid (1.0 eq)
-
Methanol (MeOH), anhydrous (20-30 eq)
-
Sulfuric acid (H₂SO₄), concentrated (0.1-0.2 eq)
-
Ethyl acetate (EtOAc)
-
Saturated sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated NaCl solution)
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
Reaction Setup: To a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add 3-bromo-5-sulfamoylbenzoic acid (1.0 eq).
-
Reagent Addition: Add a large excess of anhydrous methanol (20-30 eq). While stirring, slowly add concentrated sulfuric acid (0.1-0.2 eq).
-
Reaction Execution: Heat the mixture to reflux (approximately 65°C) and maintain for 12-24 hours. The reaction progress should be monitored by Thin Layer Chromatography (TLC) until the starting material is consumed.[4]
-
Work-up (Solvent Removal): After completion, cool the reaction mixture to room temperature. Remove the excess methanol under reduced pressure using a rotary evaporator.[4]
-
Work-up (Neutralization & Extraction): Dissolve the resulting residue in ethyl acetate. Carefully transfer the solution to a separatory funnel and wash with a saturated aqueous solution of NaHCO₃ to neutralize the residual acid catalyst. Wash the organic layer with brine.[4]
-
Drying and Isolation: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the crude Methyl 3-bromo-5-sulfamoylbenzoate.[4]
-
Purification (Optional): If necessary, the crude product can be further purified by column chromatography on silica gel.
Synthesis Workflow Diagram
Caption: Workflow for the synthesis of Methyl 3-bromo-5-sulfamoylbenzoate.
Product Characterization and Quality Control
Ensuring the identity and purity of the synthesized product is critical. A combination of spectroscopic and chromatographic methods provides a self-validating system for quality control.
Rationale for Analytical Techniques
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are used to confirm the molecular structure by identifying the chemical environment of hydrogen and carbon atoms, respectively. The number of signals, their chemical shifts, and splitting patterns provide a definitive fingerprint of the molecule.
-
Mass Spectrometry (MS): MS is used to determine the molecular weight of the compound. High-resolution mass spectrometry (HRMS) can confirm the elemental composition. The isotopic pattern created by the bromine atom (¹⁹Br and ⁸¹Br in an approximate 1:1 ratio) is a key diagnostic feature.
-
High-Performance Liquid Chromatography (HPLC): HPLC is the standard for assessing the purity of the final product, capable of separating the target compound from any remaining starting materials or by-products.
Expected Analytical Data
While specific experimental data is proprietary or must be generated, the following table outlines the expected results based on the known structure and data from analogous compounds.[7]
| Technique | Expected Observations |
| ¹H NMR | - A singlet around 3.9-4.0 ppm for the methyl ester (-OCH₃) protons.- Three distinct signals in the aromatic region (approx. 8.0-8.5 ppm), corresponding to the three protons on the benzene ring.- A broad singlet for the sulfonamide (-SO₂NH₂) protons, which may be exchangeable with D₂O. |
| ¹³C NMR | - A signal around 53 ppm for the methyl ester carbon.- A signal around 164-166 ppm for the ester carbonyl carbon.- Multiple signals in the aromatic region (approx. 120-145 ppm), including the carbon attached to bromine (C-Br). |
| MS (ESI+) | - A molecular ion peak [M+H]⁺ at m/z ≈ 294/296.- A sodium adduct peak [M+Na]⁺ at m/z ≈ 316/318.- The characteristic 1:1 isotopic pattern for a single bromine atom will be present for all bromine-containing fragments. |
| HPLC | A single major peak indicating high purity (typically >97%). |
Applications in Medicinal Chemistry and Drug Development
The true value of Methyl 3-bromo-5-sulfamoylbenzoate lies in its role as a versatile scaffold for constructing more complex Active Pharmaceutical Ingredients (APIs).[8]
Role as a Key Building Block
The three distinct functional groups offer orthogonal reactivity, allowing for selective chemical transformations:
-
Sulfonamide Group: Can be N-alkylated or used in coupling reactions to introduce diverse side chains. The sulfonamide moiety itself is a common pharmacophore in many drugs.
-
Bromine Atom: Serves as an excellent handle for transition-metal-catalyzed cross-coupling reactions (e.g., Suzuki, Heck, Buchwald-Hartwig), enabling the formation of carbon-carbon or carbon-heteroatom bonds.
-
Methyl Ester: Can be hydrolyzed back to a carboxylic acid for amide bond formation or reduced to an alcohol for further derivatization.
Potential Therapeutic Targets and Drug Classes
Analogous sulfamoyl benzoate structures serve as intermediates in the synthesis of drugs for a wide range of diseases. This compound is a logical precursor for research into:
-
Anticoagulants: For the treatment of thrombosis.
-
HCV NS5B Polymerase Inhibitors: For antiviral therapies against Hepatitis C.
-
Diuretics: Targeting renal function.
-
Oral Hypoglycemic Agents: For the management of diabetes.
-
Inhibitors for Neurodegenerative Diseases: As part of novel therapeutic strategies.
Relationship to Potential API Classes
Caption: Potential synthetic pathways from the core molecule to various API classes.
Safety, Handling, and Storage
While a specific Safety Data Sheet (SDS) for Methyl 3-bromo-5-sulfamoylbenzoate should always be consulted, the following guidance is based on data for structurally similar chemicals.[9][10]
Hazard Identification
This compound should be handled as potentially hazardous.
| Hazard Class | Statement | GHS Pictogram |
| Acute Toxicity, Oral | H302: Harmful if swallowed | GHS07 |
| Skin Irritation | H315: Causes skin irritation | GHS07 |
| Eye Irritation | H319: Causes serious eye irritation | GHS07 |
| Respiratory Irritation | H335: May cause respiratory irritation | GHS07 |
Table data inferred from analogous compounds.[9]
Recommended Handling Procedures
-
Engineering Controls: Use only in a chemical fume hood to minimize inhalation exposure. Ensure eyewash stations and safety showers are readily accessible.
-
Personal Protective Equipment (PPE):
-
Eye/Face Protection: Wear chemical safety goggles or a face shield.
-
Skin Protection: Wear chemical-resistant gloves (e.g., nitrile) and a lab coat.
-
Respiratory Protection: If dust or aerosols are generated, use a NIOSH-approved respirator.
-
-
Hygiene: Avoid contact with skin, eyes, and clothing. Do not eat, drink, or smoke in the laboratory. Wash hands thoroughly after handling.
Storage and Stability
-
Storage: Store in a tightly closed container in a cool, dry, and well-ventilated place.
-
Incompatibilities: Keep away from strong oxidizing agents and strong bases.
Conclusion
Methyl 3-bromo-5-sulfamoylbenzoate is a high-value chemical intermediate with significant potential in drug discovery and development. Its well-defined structure allows for reliable synthesis via established methods like Fischer esterification. The presence of three distinct, reactive functional groups provides chemists with a versatile platform for creating diverse and complex molecules, making it a crucial tool for accessing novel therapeutic agents. Proper characterization and adherence to strict safety protocols are essential for its effective and safe utilization in a research and development setting.
References
-
Chemlin. methyl 3-bromo-5-(N-(4-methoxyphenyl)sulfamoyl)benzoate. Available at: [Link]
-
Dana Bioscience. Methyl 3-bromo-5-chloro-4-sulfamoylbenzoate 250mg. Available at: [Link]
-
NINGBO INNO PHARMCHEM CO.,LTD. (2025). Understanding Methyl 3-Bromo-5-Methylbenzoate: Synthesis and Applications. Available at: [Link]
-
PubChem. Methyl 3-bromo-5-formylbenzoate | C9H7BrO3 | CID 11436457. Available at: [Link]
-
Organic Syntheses. Esterification of Carboxylic Acids with Dicyclohexylcarbodiimide/4-Dimethylaminopyridine. Available at: [Link]
-
PubChemLite. 3-bromo-5-sulfamoylbenzoic acid (C7H6BrNO4S). Available at: [Link]
-
Shafiq, M., Tahir, M. N., Khan, I. U., et al. (2009). Methyl 5-bromo-2-[methyl(methylsulfonyl)amino]benzoate. Acta Crystallographica Section E: Structure Reports Online, 65(Pt 6), o1234. Available at: [Link]
-
Chemsrc. METHYL 3-BROMO-5-HYDROXYBENZOATE | CAS#:192810-12-1. Available at: [Link]
-
Organic Chemistry Portal. Benzoic Acid Esters, Benzoates. Available at: [Link]
-
Gomez, L. D., Steele, P. H., & Kim, Y. (2024). Process Intensification Strategies for Esterification: Kinetic Modeling, Reactor Design, and Sustainable Applications. Catalysts, 14(2), 111. Available at: [Link]
-
International Journal of Innovative Science and Research Technology. (2020). Synthesis of Bromo Acid by Solvent and Catalyst- Free Reaction. Available at: [Link]
-
Research Trend. (2023). An Efficient Procedure for Esterification of certain Aromatic Acids and its Synthetic Utilities. Available at: [Link]
Sources
- 1. methyl 3-bromo-5-sulfamoylbenzoate | 1343983-13-0 [chemicalbook.com]
- 2. Methyl 3-bromo-5-hydroxybenzoate | CymitQuimica [cymitquimica.com]
- 3. 3-(溴甲基)苯甲酸甲酯 97% | Sigma-Aldrich [sigmaaldrich.com]
- 4. benchchem.com [benchchem.com]
- 5. Process Intensification Strategies for Esterification: Kinetic Modeling, Reactor Design, and Sustainable Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchtrend.net [researchtrend.net]
- 7. 3-bromo-5-methylbenzoic acid synthesis - chemicalbook [chemicalbook.com]
- 8. nbinno.com [nbinno.com]
- 9. Methyl 3-bromo-5-formylbenzoate | C9H7BrO3 | CID 11436457 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 10. METHYL 3-BROMO-5-HYDROXYBENZOATE | CAS#:192810-12-1 | Chemsrc [chemsrc.com]
